2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a methoxy group, a benzothiazole moiety, and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol typically involves a multi-step process. One common method involves the reaction of 2-methoxy-6-hydroxybenzaldehyde with 5-methyl-1,3-benzothiazol-2-amine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, and may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: Another methoxy-substituted phenol with different biological activities.
2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol: A structurally similar compound with a thiazole moiety instead of a benzothiazole.
Uniqueness
2-methoxy-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol is unique due to its specific combination of functional groups and its potential for diverse applications. Its benzothiazole moiety imparts distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C22H18N2O2S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-methoxy-6-[[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C22H18N2O2S/c1-14-6-11-20-18(12-14)24-22(27-20)15-7-9-17(10-8-15)23-13-16-4-3-5-19(26-2)21(16)25/h3-13,25H,1-2H3 |
InChI Key |
DVPQVVPSDAPFJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC=C4)OC)O |
Origin of Product |
United States |
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